Product packaging for 3-nitro-1H-pyrazolo[3,4-c]pyridine(Cat. No.:CAS No. 76006-15-0)

3-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1418201
CAS No.: 76006-15-0
M. Wt: 164.12 g/mol
InChI Key: VVSLBMZXHWNKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring is replaced by a nitrogen atom. These structures are of paramount importance in the field of chemistry, largely due to their widespread presence in natural products, pharmaceuticals, and advanced materials. rsc.org An analysis of U.S. FDA-approved drugs reveals that a substantial majority, approximately 59%, of unique small-molecule drugs contain a nitrogen heterocycle. acs.orgnih.gov Their prevalence stems from the ability of the nitrogen atom to form a variety of intermolecular interactions, which is crucial for biological activity. rsc.org

Fused bicyclic nitrogen heterocycles are compounds where two rings, at least one of which contains nitrogen, share two atoms. This fusion creates a rigid, planar, or near-planar scaffold that is a common feature in many biologically active molecules. airo.co.in The structural diversity of these systems is immense, arising from variations in ring size, the number and position of nitrogen atoms, and the degree of saturation. nih.gov This class of compounds includes important cores like quinolines, indoles, and purines. rsc.orgnih.gov Their unique three-dimensional shapes and electronic properties make them ideal for interacting with biological targets such as enzymes and receptors. airo.co.in Consequently, they are central to the development of new therapeutic agents and functional materials. airo.co.inresearchgate.net

Pyrazolopyridines are a family of bicyclic heterocycles formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. nih.gov There are several possible isomers depending on the orientation of the fusion and the relative positions of the nitrogen atoms. The pyrazolo[3,4-c]pyridine scaffold is one such isomer. While other isomers like pyrazolo[3,4-b]pyridine have been extensively studied, the pyrazolo[3,4-c]pyridine core is attracting growing interest in medicinal chemistry due to its structural similarity to purine, a key component of DNA and RNA. rsc.orgnih.gov This similarity suggests that pyrazolo[3,4-c]pyridine derivatives could interact with the many cellular proteins that have purine-binding pockets, opening avenues for the development of new drugs. rsc.org Recent research has focused on developing efficient synthetic routes to functionalize the pyrazolo[3,4-c]pyridine scaffold at various positions, highlighting its potential as a versatile building block in drug discovery. rsc.orgresearchgate.net

The Role of the Nitro Group in Heterocyclic Chemistry and Organic Synthesis

The nitro group (–NO₂) is a compact, electron-withdrawing functional group that has a profound impact on the reactivity and properties of the molecules to which it is attached. nih.gov Its chemistry has been a cornerstone of organic synthesis since the 19th century, playing a crucial role in the production of dyes, explosives, and as a synthetic intermediate. nih.govscispace.com

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both inductive and resonance effects. nih.govmdpi.com This strong electron-withdrawing nature significantly reduces the electron density of the heterocyclic ring it is attached to. nih.govmdpi.com This property makes the ring more susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). wikipedia.orguni-rostock.de The nitro group can activate the scaffold for reactions with nucleophiles, and in some cases, it can also act as a good leaving group. nih.govnih.gov Furthermore, the presence of a nitro group can increase the acidity of adjacent C-H bonds, facilitating deprotonation and subsequent reactions. wikipedia.org

Key Effects of the Nitro Group on Heterocyclic Rings
PropertyDescriptionConsequence in Synthesis
Strong Electron-Withdrawing Nature Reduces electron density on the attached ring system through inductive and resonance effects. nih.govnih.govActivates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org
Activation of Adjacent C-H Bonds Increases the acidity of protons on carbons adjacent (alpha) to the nitro group. wikipedia.orgFacilitates the formation of carbanions (nitronates) which can act as nucleophiles. nih.gov
Leaving Group Ability The nitro group can be displaced by a nucleophile in certain reactions. nih.govnih.govEnables addition-elimination reaction pathways for functionalization. nih.gov
Transformation to Other Functional Groups Can be readily reduced to an amino group (–NH₂). masterorganicchemistry.comAllows for a switch from a strongly electron-withdrawing group to a strongly electron-donating group, altering the ring's reactivity. masterorganicchemistry.com

Historically, aromatic nitro compounds have been vital precursors for producing aromatic amines, which are then used to build more complex molecules, including heterocycles. scispace.comstudfile.net In modern organic synthesis, the role of the nitro group has expanded significantly. It is now strategically employed in "annulation" reactions, which are processes that form a new ring onto an existing molecule. rsc.orgnih.gov

Nitroalkenes, for example, are valuable building blocks in [3+2] annulation reactions to create five-membered heterocyclic rings like pyrazoles and pyrroles. chim.itresearchgate.net The nitro group's ability to act as both an activating group and a potential leaving group provides synthetic chemists with versatile strategies for constructing complex heterocyclic frameworks. chim.itresearchgate.net The reduction of a nitro group to an amine is a widely used transformation that can trigger a cyclization event, leading to the formation of fused N-heterocycles. rsc.orgnih.gov This reductive cyclization is a powerful tool for synthesizing molecules like indoles and other important heterocyclic systems. rsc.org The continued development of new reactions involving nitro compounds underscores their enduring importance as versatile intermediates in the synthesis of diverse and complex heterocyclic architectures. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O2 B1418201 3-nitro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLBMZXHWNKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro 1h Pyrazolo 3,4 C Pyridine and Its Structural Analogs

Strategies for Constructing the Pyrazolo[3,4-c]pyridine Ring System

The assembly of the bicyclic pyrazolo[3,4-c]pyridine framework is a cornerstone of accessing this class of compounds. The two principal retrosynthetic disconnections involve either forming the five-membered pyrazole (B372694) ring or the six-membered pyridine (B92270) ring.

Formation of the Pyrazole Ring onto a Preexisting Pyridine Nucleus

A prevalent strategy for synthesizing pyrazolopyridines involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. nih.gov This approach often utilizes a pyridine derivative bearing reactive groups at positions that facilitate the formation of the fused pyrazole ring. For instance, the reaction of a 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) or its derivatives is a common method. researchgate.netcdnsciencepub.com The reaction proceeds through an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization where the hydrazine nitrogen attacks the cyano group, leading to the formation of a 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com While this example illustrates the synthesis of a [3,4-b] isomer, similar principles can be applied to access the [3,4-c] scaffold by using appropriately substituted pyridine starting materials.

Another approach involves the use of 3-acylpyridine N-oxide tosylhydrazones, which can cyclize to form a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines under mild conditions. nih.gov This method avoids the need for a leaving group at the 2-position of the pyridine ring, which often requires harsh reaction conditions to introduce. nih.gov

Formation of the Pyridine Ring onto a Preexisting Pyrazole Nucleus

Conversely, the pyridine ring can be constructed onto a pre-existing pyrazole. This strategy typically starts with a substituted pyrazole, such as an aminopyrazole, which then undergoes condensation and cyclization with a suitable three-carbon synthon to form the pyridine ring. nih.gov For example, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents to build the fused pyridine ring. cdnsciencepub.comnih.gov The regioselectivity of this cyclization can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. nih.gov

Direct Nitration and Nitro Group Incorporation into Pyrazolo[3,4-c]pyridine Scaffolds

The introduction of a nitro group onto the pyrazolo[3,4-c]pyridine ring system can be a challenging yet crucial transformation. Direct nitration of the parent heterocycle often leads to a mixture of products, and the regioselectivity can be difficult to control. Nitration of pyrazoles, for instance, can occur at the nitrogen atom, followed by thermal rearrangement to yield 3- or 5-nitropyrazoles. semanticscholar.org The use of nitrating agents like a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, has been reported for the nitration of various five-membered heterocycles, including pyrazoles. semanticscholar.orgresearchgate.net

In the case of pyrazolo[3,4-b]pyridines, nitration has been shown to occur on the benzyl (B1604629) protecting group when present. rsc.org This highlights the influence of substituents on the reactivity and regioselectivity of electrophilic substitution reactions.

Synthesis of 3-nitro-1H-pyrazolo[3,4-c]pyridine via Precursor Functionalization

To overcome the challenges of direct nitration, a more controlled approach involves the use of precursors already bearing the nitro functionality. This strategy allows for the precise placement of the nitro group in the final heterocyclic product.

Cyclization Reactions Involving Nitro-Substituted Building Blocks

The synthesis of nitro-substituted pyrazolopyridines can be achieved by employing building blocks that already contain a nitro group. For example, an efficient synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines. researchgate.netnih.gov This method involves a sequence of reactions, including a nucleophilic aromatic substitution (SNAAr) and a modified Japp–Klingemann reaction, to construct the fused pyrazole ring onto the nitro-substituted pyridine core. researchgate.net

Similarly, the synthesis of 3,4-dinitropyrazole has been reported, which could potentially serve as a precursor for constructing nitro-substituted pyrazolopyridines. The synthesis involves the nitration of pyrazole to N-nitropyrazole, followed by rearrangement to 3-nitropyrazole, and a subsequent nitration step. google.com

Multi-Component Reactions for the Assembly of Nitro-Heterocycles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic structures, including those containing nitro groups. rsc.orgnih.gov These one-pot reactions combine three or more starting materials to form a product that incorporates substantial portions of all the reactants. thieme-connect.com

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective pathways for the construction and functionalization of heterocyclic systems. For a molecule like this compound, catalytic strategies could be envisioned for both the formation of the bicyclic core and the introduction of the nitro group.

Transition Metal-Catalyzed Processes for Nitro-Heterocycle Formation

While a direct transition metal-catalyzed synthesis of this compound is not prominently documented, the principles of C-H functionalization on related heterocyclic systems provide a strong basis for potential synthetic routes. The pyrazolo[3,4-c]pyridine core is amenable to transition metal-catalyzed reactions, suggesting that a C-H nitration could be a feasible, albeit challenging, transformation.

Recent advancements have demonstrated the successful functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold. For instance, a tandem C-H borylation and Suzuki–Miyaura cross-coupling at the C-3 position has been reported, showcasing that this position is accessible to transition metal-mediated transformations. researchgate.net This provides a strong argument that a directed or inherent C-H activation at the C-3 position for the purpose of nitration could be developed.

Furthermore, palladium-catalyzed C-H arylation has been successfully applied to pyridines with electron-withdrawing substituents, achieving high regioselectivity at the 3- and 4-positions. nih.gov Given that the pyrazole ring can modulate the electronic properties of the fused pyridine ring, these methods could potentially be adapted for the C-3 nitration of a pre-existing 1H-pyrazolo[3,4-c]pyridine core. The choice of ligand and oxidant would be critical in such a transformation to favor nitration over other potential side reactions.

Nitration of the related 1-benzyl-1H-pyrazolo[3,4-b]pyridine has been shown to yield substitution at the 3-position, albeit through bromination or chlorination rather than direct nitration. rsc.org This highlights the reactivity of the C-3 position in the pyrazolopyridine scaffold to electrophilic substitution, which could potentially be harnessed in a catalytic nitration reaction.

Below is a table summarizing transition metal-catalyzed C-H functionalization reactions on related pyridine and pyrazolopyridine systems, which could serve as a basis for developing a nitration protocol.

Catalyst SystemSubstrate TypePosition of FunctionalizationReaction Type
[Ir(COD)OMe]₂, dtbpy, B₂pin₂1H-Pyrazolo[3,4-c]pyridineC-3Borylation
Pd(OAc)₂Pyridines with EWGC-3, C-4Arylation
Rh(III) complexesPyridinesC-3Heteroarylation

This table is illustrative of the types of catalytic C-H functionalization that have been achieved on the pyrazolopyridine core or related heterocycles and suggests the potential for analogous nitration reactions.

Organocatalytic Methods in the Synthesis of Nitro-Compounds

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, often providing high levels of stereocontrol. While direct organocatalytic nitration of a heteroaromatic ring like pyrazolo[3,4-c]pyridine is not a well-established transformation, organocatalytic methods are highly relevant for the synthesis of precursors to nitro-substituted heterocycles.

A plausible strategy would involve the organocatalytic conjugate addition of a nucleophile to a nitro-olefin, which could then be elaborated into the desired pyrazolopyridine ring system. For example, a chiral secondary amine catalyst could facilitate the asymmetric Michael addition of a suitable pyrazole-based nucleophile to a nitro-containing electrophile, setting a key stereocenter for the synthesis of a chiral derivative.

The resulting nitro-functionalized intermediate could then undergo a series of transformations, including cyclization to form the pyridine ring. The versatility of the nitro group allows for its conversion into other functionalities, further expanding the synthetic utility of this approach.

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral this compound derivatives represents a significant synthetic challenge, primarily due to the lack of established methods for the direct asymmetric functionalization of this specific heterocyclic system. However, by drawing parallels with the synthesis of other chiral pyrazole and pyrazolopyridine derivatives, potential strategies can be proposed.

One established approach for the synthesis of chiral pyrazole-containing molecules involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been employed as a chiral auxiliary to direct the stereoselective addition of a nucleophile to an imine, ultimately leading to the formation of a chiral pyrazole derivative. rsc.orgnih.gov A similar strategy could be envisioned where a chiral auxiliary is attached to a precursor of the pyrazolo[3,4-c]pyridine ring, guiding the stereoselective introduction of a substituent that would ultimately become part of the final chiral product.

Alternatively, asymmetric organocatalysis offers a powerful platform for the enantioselective synthesis of chiral heterocycles. Domino reactions, such as a Michael addition followed by a cyclization, can be catalyzed by chiral organocatalysts to construct complex chiral scaffolds in a single step. For example, quinine/squaramide-based bifunctional organocatalysts have been used for the stereoselective synthesis of dihydropyrano[2,3-c]pyrazoles. metu.edu.tr A similar multicomponent reaction strategy could potentially be developed for the asymmetric synthesis of a chiral pyrazolo[3,4-c]pyridine derivative, where one of the components introduces the nitro functionality or a precursor thereof.

Given the current state of the literature, the stereoselective synthesis of chiral this compound derivatives remains an open area for research. The development of such methodologies would likely rely on the adaptation of existing asymmetric strategies from related heterocyclic systems.

Chemical Reactivity and Transformations of 3 Nitro 1h Pyrazolo 3,4 C Pyridine

Reactivity of the Nitro Group within the Pyrazolo[3,4-c]pyridine Core

The nitro group at the C3-position of the pyrazolo[3,4-c]pyridine core is a key functional handle that can be readily transformed, providing a gateway to a variety of other derivatives. Its strong electron-withdrawing nature also significantly influences the reactivity of the entire heterocyclic system.

Reductive Transformations to Amino Functionalities and Subsequent Cyclizations

The reduction of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the pyrazolo[3,4-c]pyridine system, converting an electron-withdrawing group into an electron-donating one. This transformation opens up numerous possibilities for further derivatization, particularly through cyclization reactions to form more complex fused heterocyclic systems.

Commonly employed methods for the reduction of aromatic nitro groups can be applied to 3-nitro-1H-pyrazolo[3,4-c]pyridine. These methods include catalytic hydrogenation using palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel as catalysts, as well as chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule.

The resulting 3-amino-1H-pyrazolo[3,4-c]pyridine is a versatile intermediate. The newly introduced amino group, being nucleophilic, can participate in a variety of cyclization reactions. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of additional fused rings. A representative example of such a subsequent cyclization, though on a related pyridazine (B1198779) system, is the diazotization of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine followed by coupling with active methylene (B1212753) compounds to yield hydrazono derivatives, which can then be cyclized to form pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. researchgate.net This highlights the potential of the amino functionality in the 3-position to act as a nucleophile in intramolecular ring-forming reactions.

Table 1: Potential Reductive Transformations and Subsequent Cyclizations

Starting MaterialReagents and ConditionsProductSubsequent ReactionFused System
This compoundH₂, Pd/C, EtOH3-amino-1H-pyrazolo[3,4-c]pyridineDiazotization, coupling with β-ketoester, and cyclizationPyrazolo[3,4-c]pyridotriazine
This compoundSnCl₂, HCl3-amino-1H-pyrazolo[3,4-c]pyridineReaction with a 1,3-dicarbonyl compoundPyrazolo[3,4-c]pyridopyrimidine
This compoundFe, CH₃COOH3-amino-1H-pyrazolo[3,4-c]pyridineReaction with an α-haloketone followed by cyclizationImidazo[1,2-b]pyrazolo[4,3-c]pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions, a consequence of its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org While halides are more common leaving groups in SNAr reactions, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. This is particularly true in highly electron-deficient aromatic systems.

In the context of this compound, the electron-deficient nature of the pyridine (B92270) ring, further enhanced by the fused pyrazole (B372694) and the C3-nitro group, could render the C3-position susceptible to nucleophilic attack. Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the nitro group. However, the success of such a reaction would depend on the stability of the resulting intermediate and the reaction conditions.

It is worth noting that in some nitropyridine systems, unexpected rearrangements and migrations of the nitro group have been observed during nucleophilic substitution reactions. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield a product where the nitro group has migrated to the 3-position. While not a direct displacement of the nitro group, this highlights the complex reactivity patterns that can emerge in activated pyridine systems.

Electrophilic and Nucleophilic Substitutions on the Pyrazolo[3,4-c]pyridine System

The pyrazolo[3,4-c]pyridine core possesses multiple sites for both electrophilic and nucleophilic substitution, allowing for a wide range of derivatization strategies. The regioselectivity of these reactions is governed by the electronic properties of both the pyridine and pyrazole rings, as well as the directing effects of the existing nitro group.

Functionalization at Pyrazole and Pyridine Ring Positions

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further intensified in this compound by the presence of the nitro group. Therefore, electrophilic substitution on the pyridine ring would require harsh conditions and is expected to be sluggish. If it were to occur, the substitution would likely be directed to the positions meta to the nitro group and the pyridine nitrogen, which are the C5 and C7 positions. Halogenation, for example, is a key reaction for introducing a handle for further cross-coupling reactions. Regioselective halogenation of the 3-position of pyridines can be challenging but has been achieved through ring-opening and closing strategies involving Zincke imine intermediates. nih.gov

On the other hand, the pyrazole ring can be more susceptible to electrophilic attack, depending on the reaction conditions. The N1 and N2 positions of the pyrazole ring are potential sites for alkylation or acylation. Selective functionalization at these positions can often be achieved by careful choice of reagents and protecting group strategies. rsc.org

Nucleophilic Substitution: The pyridine ring in this compound is highly activated towards nucleophilic attack. The positions ortho and para to the pyridine nitrogen (C4 and C6) are the most electrophilic. The presence of a good leaving group, such as a halogen, at these positions would facilitate SNAr reactions. Given the activating effect of the nitro group, nucleophilic substitution of a leaving group at the C4 or C7 positions would also be favorable.

Suzuki Coupling and Related Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used for the derivatization of heterocyclic compounds. libretexts.org For this compound, this strategy would typically involve the initial introduction of a halogen atom onto the ring system, which can then participate in the cross-coupling reaction.

For instance, if a halogen, such as bromine or chlorine, were introduced at the C4, C5, or C7 positions of the this compound core, this halo-derivative could be coupled with a variety of boronic acids or their esters under standard Suzuki-Miyaura conditions. This would allow for the introduction of aryl, heteroaryl, or vinyl substituents at these positions. The successful Suzuki-Miyaura coupling of halogenated aminopyrazoles and other nitrogen-rich heterocycles demonstrates the feasibility of this approach. nih.gov

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions

Halogenated SubstrateBoronic AcidCatalyst/BaseProduct
4-Bromo-3-nitro-1H-pyrazolo[3,4-c]pyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Nitro-4-phenyl-1H-pyrazolo[3,4-c]pyridine
5-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine2-Thienylboronic acidPdCl₂(dppf), K₂CO₃3-Nitro-5-(2-thienyl)-1H-pyrazolo[3,4-c]pyridine
7-Iodo-3-nitro-1H-pyrazolo[3,4-c]pyridineVinylboronic acid pinacol (B44631) esterPd(OAc)₂, SPhos, K₃PO₄3-Nitro-7-vinyl-1H-pyrazolo[3,4-c]pyridine

Cycloaddition Reactions and Annulation Strategies Involving this compound

The pyrazolo[3,4-c]pyridine scaffold can potentially participate in cycloaddition reactions, acting either as a 4π or a 2π component, leading to the formation of more complex, polycyclic systems. Annulation strategies, where a new ring is built onto the existing heterocyclic framework, also represent a key approach for structural elaboration.

The electron-deficient nature of the pyridine ring in this compound suggests that it could act as a dienophile in a Diels-Alder reaction with an electron-rich diene. The [4+2] cycloaddition would likely occur across the C4-C5 or C6-C7 double bonds of the pyridine ring. The subsequent fate of the cycloadduct would depend on the reaction conditions and the nature of the substituents, potentially leading to aromatization through the elimination of a small molecule. Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are also a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.orgresearchgate.net

Furthermore, the pyrazole ring could potentially undergo [3+2] cycloaddition reactions with suitable dipolarophiles, although this is less common for fused pyrazole systems. More prevalent are annulation strategies that build upon the existing pyrazolo[3,4-c]pyridine core. For example, a functional group introduced at one of the ring positions could be elaborated into a new fused ring through an intramolecular cyclization cascade. The synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines through the ring closure of 3-acylpyridine N-oxide tosylhydrazones illustrates the utility of intramolecular cyclization strategies in building such fused systems under mild conditions. nih.gov

Other Reactions and Chemical Modifications of the this compound Scaffold

Beyond fundamental transformations, the this compound core can undergo a variety of other chemical modifications. These reactions are crucial for building molecular complexity and accessing a diverse range of derivatives. Key transformations include the reduction of the nitro group, N-alkylation of the pyrazole ring, and palladium-catalyzed cross-coupling reactions, which often require prior functionalization of the scaffold.

Reduction of the Nitro Group

The transformation of the nitro group into an amino group is a pivotal reaction, as it dramatically alters the electronic properties of the scaffold and provides a handle for numerous subsequent reactions. This reduction converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group (with respect to the newly formed amine). masterorganicchemistry.com A variety of standard and chemoselective reduction methods are applicable.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation : This is a widely used and often high-yielding method. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel may be a more suitable alternative. commonorganicchemistry.com

Metal-Acid Systems : The use of easily oxidized metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) provides a mild and effective means to reduce nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.comscispace.com These methods are often valued for their tolerance of other reducible functional groups. commonorganicchemistry.com

Other Reagents : Sodium sulfide (B99878) (Na₂S) can be employed for selective reductions, particularly when other methods are incompatible with the substrate. commonorganicchemistry.com

The choice of reducing agent can be critical, especially when other sensitive functional groups are present on the molecule.

Reagent/SystemDescriptionTypical ConditionsReference
H₂/Pd/CCatalytic hydrogenation, highly efficient for aromatic nitro groups.H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) commonorganicchemistry.com
H₂/Raney NiCatalytic hydrogenation, useful for substrates prone to dehalogenation.H₂ gas, Raney Ni catalyst, solvent (e.g., EtOH) commonorganicchemistry.com
Fe/HCl or Fe/NH₄ClClassic Béchamp reduction, cost-effective and robust.Fe powder, acid (e.g., HCl, AcOH) or salt, solvent (e.g., H₂O, EtOH) masterorganicchemistry.comunimi.it
SnCl₂/HClMild reducing agent, tolerates many functional groups.SnCl₂·2H₂O, concentrated HCl, solvent (e.g., EtOH) commonorganicchemistry.com
Zn/AcOH or Zn/NH₄ClMild reducing conditions, good for sensitive substrates.Zn dust, acetic acid or ammonium (B1175870) chloride, solvent commonorganicchemistry.comscispace.com

N-Alkylation of the Pyrazole Ring

The pyrazole moiety of the this compound possesses a nitrogen atom that can be readily alkylated. This modification is significant as the N-substituent can influence the molecule's solubility, steric profile, and biological interactions. The reaction typically proceeds by deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent.

However, a key challenge in the N-alkylation of pyrazolo[3,4-c]pyridines is regioselectivity. Alkylation can occur at either the N-1 or N-2 position of the pyrazole ring, leading to two different constitutional isomers. The outcome is often influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the steric and electronic effects of other substituents on the heterocyclic core. uwindsor.ca

For instance, studies on the related indazole scaffold have shown that the choice of base and solvent system, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), can provide high regioselectivity for N-1 alkylation. uwindsor.cabeilstein-journals.org Conversely, substituents at certain positions, like a nitro group at C-7 of an indazole, can direct alkylation to the N-2 position. beilstein-journals.org Given the electronic influence of the 3-nitro group in the target scaffold, a careful selection of reaction conditions is necessary to control the regiochemical outcome of N-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions is a powerful strategy for elaborating the pyrazolo[3,4-c]pyridine scaffold. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the installation of a wide array of substituents. rsc.orgyoutube.com

These reactions typically require a halide or triflate functionality on the heterocyclic core to serve as the electrophilic partner in the catalytic cycle. Research on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated the feasibility of such transformations. rsc.org For example:

Suzuki-Miyaura Coupling : A 5-halo-1H-pyrazolo[3,4-c]pyridine can be coupled with various arylboronic acids to introduce new aryl groups at the C-5 position. rsc.org

Buchwald-Hartwig Amination : The same C-5 halide can be reacted with amines in the presence of a palladium catalyst to form C-N bonds. rsc.org

Sonogashira Coupling : This reaction allows for the introduction of alkyne moieties, typically from a halo-substituted scaffold. nih.gov

To apply these methods to this compound, a halogen atom would first need to be introduced at a reactive position, such as C-5 or C-7. The presence of the deactivating nitro group might influence the conditions required for these subsequent coupling reactions. uwindsor.carsc.org

ReactionDescriptionKey ComponentsReference
Suzuki-Miyaura CouplingForms a C-C bond between a halide/triflate and an organoboron compound.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), arylboronic acid. rsc.orgnih.gov
Buchwald-Hartwig AminationForms a C-N bond between a halide/triflate and an amine.Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu). rsc.org
Sonogashira CouplingForms a C-C bond between a halide/triflate and a terminal alkyne.Pd catalyst, Cu(I) co-catalyst, base (e.g., NEt₃). nih.gov
Heck CouplingForms a C-C bond between a halide/triflate and an alkene.Pd catalyst, base (e.g., NEt₃). youtube.com

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, and this character is significantly amplified by the presence of the strongly electron-withdrawing 3-nitro group. This electronic arrangement makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C-5 and C-7). stackexchange.comquimicaorganica.org

While specific examples on the this compound scaffold are not extensively documented, the general principles of SNAr on nitro-activated heterocycles suggest that a suitable leaving group (such as a halide) at the C-5 or C-7 position would be readily displaced by a wide range of nucleophiles. researchgate.net The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitro group and the ring nitrogen. stackexchange.com This potential reactivity offers a direct route to introduce functionalities like alkoxy, amino, and cyano groups onto the pyridine portion of the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Nitro 1h Pyrazolo 3,4 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrazolo[3,4-c]pyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 3-nitro-1H-pyrazolo[3,4-c]pyridine derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In ¹H NMR spectra of pyrazolo[3,4-c]pyridine derivatives, protons on the pyridine (B92270) and pyrazole (B372694) rings typically resonate in the aromatic region (approximately 7.0-9.0 ppm). The exact chemical shifts are influenced by the position and nature of substituents. For instance, electron-withdrawing groups like the nitro group (-NO₂) generally cause downfield shifts (to higher ppm values) for nearby protons, while electron-donating groups have the opposite effect.

¹³C NMR spectra provide information on the carbon skeleton. The carbon atoms of the heterocyclic rings appear at distinct chemical shifts, which are also sensitive to substituent effects. For example, carbons directly attached to the nitrogen atoms or the nitro group will have characteristic chemical shifts.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives

CompoundSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
2-(4-Bromophenyl)pyridineCDCl₃8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H)156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3
2-(4-Chlorophenyl)pyridineCDCl₃8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80–7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30–7.21 (m, 1H)156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3
2-(4-Methoxyphenyl)pyridineCDCl₃8.70–8.64 (m, 1H), 8.05–7.90 (m, 2H), 7.75–7.60 (m, 2H), 7.23–7.12 (m, 1H), 7.07–6.97 (m, 2H), 3.87 (s, 3H)160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2

Data sourced from a study on pyridine derivatives. rsc.org

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms, allowing for the assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule. For instance, it can help to definitively place substituents on the pyrazolopyridine core. Studies on related pyrazolo[3,4-d]pyrimidines have utilized HMBC for complete spectral assignment. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is particularly useful for determining stereochemistry and the three-dimensional structure of the molecule in solution.

The application of these 2D NMR techniques was instrumental in the characterization of N-1 and N-2 regioisomers of substituted 1H-pyrazolo[3,4-b]pyridines. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be observed, confirming the molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. Characteristic fragmentation patterns for nitroaromatic compounds often involve the loss of NO₂ (46 Da) or NO (30 Da). miamioh.edu The fragmentation of the pyrazolopyridine core itself can also yield specific ions that help to confirm the structure.

A study on nitazene (B13437292) analogs, which are also nitro compounds, demonstrated that under electron-activated dissociation (EAD), characteristic fragment ions are produced, including those from the loss of the alkyl side chain from the protonated molecular ions. nih.gov This highlights how specific fragmentation pathways can be elucidated through advanced MS techniques. nih.gov

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for 4-bromo-1H-pyrazolo[3,4-c]pyridine

Adductm/zPredicted CCS (Ų)
[M+H]⁺197.96614128.8
[M+Na]⁺219.94808143.6
[M-H]⁻195.95158131.9
[M+NH₄]⁺214.99268150.4
[M+K]⁺235.92202132.1
[M+H-H₂O]⁺179.95612128.6
[M+HCOO]⁻241.95706149.0
[M+CH₃COO]⁻255.97271144.7
[M+Na-2H]⁻217.93353139.9
[M]⁺196.95831147.5
[M]⁻196.95941147.5

Data predicted using CCSbase. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹ are typical for C-H bonds in aromatic rings.

Nitro group (NO₂) stretches: Strong, characteristic asymmetric and symmetric stretching vibrations are observed in the regions of approximately 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N and C=C stretches: These appear in the fingerprint region (1400-1650 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. These techniques involve the excitation of electrons from the ground state to higher energy excited states upon absorption of UV or visible light. libretexts.org

The UV-Vis absorption spectrum of a this compound derivative is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the pyrazolopyridine core and the solvent used. For example, the introduction of a nitro group typically causes a red shift (bathochromic shift) in the absorption maxima.

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. libretexts.org While not all molecules are fluorescent, for those that are, the fluorescence spectrum can provide information about the excited state and the molecule's environment. The fluorescence properties of pyrazoline derivatives, which are structurally related to pyrazolopyridines, have been studied, and it was found that substituents can significantly affect the fluorescence intensity. researchgate.net Studies on other heterocyclic systems have also shown that adsorption onto materials like B40 can enhance the emission spectra. nih.gov

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound derivatives, X-ray crystallography can definitively establish the tautomeric form present in the solid state, the planarity of the fused ring system, and the conformation of any substituents. The crystal structure of a related 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivative revealed a network of intermolecular interactions involving the phosphoramidate groups. researchgate.net Similarly, X-ray diffraction has been used to confirm the structures of various other pyridine derivatives. researchgate.net This detailed structural information is crucial for understanding the molecule's physical properties and its interactions with biological targets.

Computational Chemistry and Theoretical Investigations of 3 Nitro 1h Pyrazolo 3,4 C Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the fundamental properties of 3-nitro-1H-pyrazolo[3,4-c]pyridine, offering predictions of its stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For nitropyridine derivatives, DFT studies are used to calculate these properties. researchgate.net The introduction of a nitro group, being a strong electron-withdrawing group, is expected to significantly lower the energy of both the HOMO and LUMO of the pyrazolo[3,4-c]pyridine scaffold, and to modulate the electron distribution across the entire ring system. This redistribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlights regions susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties

PropertyDescriptionPredicted Value for a Nitropyrazole Derivative
HOMO Energy Energy of the Highest Occupied Molecular Orbital-7.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-3.5 eV
HOMO-LUMO Gap Indicator of chemical reactivity and stability3.7 eV
Dipole Moment Measure of the molecule's overall polarity4.5 D

Note: The data in this table is illustrative and based on typical values for similar nitroaromatic heterocyclic compounds. Specific experimental or computational data for this compound is not available in the cited literature.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, chemists can predict the most likely pathway for a given transformation. For pyrazolo[3,4-c]pyridines, this can include studying electrophilic substitution reactions, which are known to occur readily at the 3-position of the core ring system. rsc.org

For instance, DFT calculations can model the nitration of the 1H-pyrazolo[3,4-c]pyridine scaffold to understand the regioselectivity and the activation barriers involved. Theoretical investigations into the synthesis of related pyrazolopyridine systems have been used to explain the formation of specific isomers and to rationalize reaction outcomes. mdpi.com These studies can guide synthetic chemists in optimizing reaction conditions to achieve desired products.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Prediction of Binding Modes and Affinities with Biological Receptors

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. niscpr.res.in This "binding pose" is crucial for understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For derivatives of pyrazolopyridines, which have been investigated as inhibitors for various kinases and receptors, docking studies are essential. nih.govresearchgate.net

In the context of this compound, docking studies would involve placing the molecule into the active site of a chosen biological target. The nitro group, with its potential for strong hydrogen bonding and electrostatic interactions, would likely play a significant role in determining the binding orientation and affinity. The results of docking simulations are often scored to estimate the binding free energy, helping to rank potential inhibitors. niscpr.res.in

Table 2: Illustrative Molecular Docking Results for a Pyrazolopyridine Analog

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Val56, Leu123Hydrophobic Interaction
Glu110Hydrogen Bond
Phe210π-π Stacking
Cyclin-Dependent Kinase 2-9.2Ile20, Ala144Hydrophobic Interaction
Asp86, Gln131Hydrogen Bond

Conformational Analysis and Ligand-Based Drug Design Principles

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational analysis, often performed using molecular mechanics or quantum chemistry methods, explores the different spatial arrangements of a molecule and their relative energies. For a flexible molecule, identifying the low-energy conformations is key to understanding how it might adapt its shape to fit into a receptor's binding site.

Ligand-based drug design, on the other hand, is employed when the structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound scaffold can be used as a template in such design strategies, where modifications are made to enhance its fit to a pharmacophore model derived from known inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the efficacy of new, untested compounds.

For pyrazolopyridine derivatives, QSAR studies have been successfully applied to develop models for their antagonist activity at various receptors. acs.orgresearchgate.net The process involves:

Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A QSAR model for a series of this compound analogs could reveal which structural features are most important for a desired biological effect, thereby guiding the synthesis of more potent compounds.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorDescription
Electronic Dipole MomentMeasures the polarity of the molecule.
Topological Wiener IndexRelates to molecular branching.
Constitutional Molecular WeightThe mass of the molecule.
Geometric Molecular Surface AreaThe surface area of the molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Medicinal Chemistry and Biological Activity of 3 Nitro 1h Pyrazolo 3,4 C Pyridine Scaffolds

Overview of Pyrazolo[3,4-c]pyridine as a Privileged Scaffold in Drug Discovery

The pyrazolo[3,4-c]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets with high affinity and specificity. researchgate.net The fusion of a pyrazole (B372694) and a pyridine (B92270) ring creates a bicyclic aromatic system that is isosteric to purine, a natural and ubiquitous biological molecule. nih.gov This structural mimicry allows pyrazolo[3,4-c]pyridine derivatives to function as antagonists of natural purines in numerous biological processes, which is a key factor in their pharmacological activities. nih.gov

The versatility of this scaffold is further enhanced by the potential for substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. The development of synthetic methodologies, such as the reaction of 3-acetamido-4-methylpyridines through nitrosation followed by rearrangement and cyclization, has facilitated the generation of a diverse library of pyrazolo[3,4-c]pyridine derivatives. researchgate.net This chemical tractability has enabled researchers to explore the structure-activity relationships (SAR) of these compounds extensively, leading to the identification of potent modulators of various enzymes and receptors.

Antineoplastic and Antiproliferative Activity Profiles

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have demonstrated significant potential as antineoplastic and antiproliferative agents. nih.govresearchgate.net Their anticancer effects are often linked to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in cell growth and proliferation, such as protein kinases. researchgate.net

A notable example involves a series of 3,7-disubstituted pyrazolo[3,4-c]pyridines. These compounds were synthesized and evaluated for their ability to inhibit the growth of A2058 melanoma, as well as DU145 and PC3 prostate cancer cell lines. nih.gov The majority of the derivatives featuring a 3-(3-fluorophenyl) substituent displayed noteworthy antiproliferative activity, with IC50 values ranging from 3.0 to 16.0 μM. nih.govresearchgate.net

Inhibition of Protein Kinases (e.g., GSK-3α/β, CLK1, DYRK1A, CDK inhibitors)

The anticancer activity of pyrazolopyridine derivatives is frequently attributed to their capacity to inhibit protein kinases. researchgate.net These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

Pyrido[3,4-g]quinazoline derivatives, which share structural similarities with pyrazolo[3,4-c]pyridines, have been identified as potent inhibitors of Cdc2-like kinase 1 (CLK1) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov These kinases are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer. nih.gov The introduction of aminoalkylamino groups at the 2-position of the pyrido[3,4-g]quinazoline scaffold resulted in compounds with low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. nih.gov

Furthermore, the addition of a nitro group to the pyrido[3,4-g]quinazoline scaffold has been shown to significantly alter its kinase inhibitory profile. nih.gov Specifically, a 10-nitro pyrido[3,4-g]quinazoline-2-amine derivative demonstrated efficient inhibition of DYRK3 and CLK4 isoenzymes at nanomolar concentrations, a property not observed in its non-nitrated counterpart. nih.gov This highlights the critical role of the nitro group in modulating the compound's interaction with these kinase targets. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazolo[3,4-c]pyridine Derivatives

Compound Cell Line IC50 (µM)
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a) A2058 (Melanoma) 3.0-16.0
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a) DU145 (Prostate) 3.0-16.0
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a) PC3 (Prostate) 3.0-16.0
1-(4-Methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (11a) A2058 (Melanoma) 3.0-16.0
1-(4-Methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (11a) DU145 (Prostate) 3.0-16.0
1-(4-Methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (11a) PC3 (Prostate) 3.0-16.0

Data sourced from Gavriil et al. (2016) nih.govresearchgate.net

Cell Cycle Perturbation Studies

The antiproliferative effects of pyrazolo[3,4-c]pyridine derivatives are also associated with their ability to interfere with the normal progression of the cell cycle. Flow cytometric analysis of DNA content in cancer cells treated with these compounds has provided insights into their mechanisms of action.

For instance, the most active derivative from the aforementioned study, 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (compound 12a), was found to arrest PC-3 prostate cancer cells in the S phase of the cell cycle. nih.govresearchgate.net This indicates that the compound inhibits DNA replication, thereby preventing the cells from dividing. Similarly, other pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest at the S and G2/M phases. nih.govrsc.org

Induction of Apoptotic Pathways

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several studies have demonstrated that pyrazolo[3,4-c]pyridine and related pyrazolopyrimidine derivatives can trigger apoptotic pathways in cancer cells. researchgate.net

One study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1, showed that it induced apoptosis in A549 lung cancer cells. nih.gov Treatment with PPD-1 led to a significant increase in the percentage of apoptotic cells compared to untreated cells (10.06% vs 0.57%). nih.gov This was accompanied by the overexpression of key apoptotic regulators, including caspase-3 (a 7.19-fold increase), the pro-apoptotic protein Bax (a 7.28-fold increase), and the tumor suppressor p53 (a 5.08-fold increase). nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was significantly inhibited. nih.gov This disruption of the Bcl-2/Bax balance is a hallmark of the intrinsic mitochondria-dependent apoptotic pathway. nih.gov

Antiviral Activities

The structural similarity of pyrazolopyridines to purines also makes them promising candidates for antiviral drug development. nih.govmdpi.com A novel pyrazolo[3,4-d]pyrimidine nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169), has shown broad-spectrum antiviral activity. nih.gov This compound was highly effective against various DNA and RNA viruses, including adenovirus, vaccinia virus, influenza B virus, paramyxoviruses, picornaviruses, and reoviruses, with a 50% inhibition of virus-induced cytopathology at concentrations of 1 to 10 microM. nih.gov Its mechanism of action is believed to involve phosphorylation by adenosine (B11128) kinase to its active form, which then potently inhibits cellular orotidylate decarboxylase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov

Antimycobacterial and Antimicrobial Efficacy

In the search for new treatments for mycobacterial infections, including those caused by multidrug-resistant Mycobacterium tuberculosis, pyrazolo[3,4-c]pyridine derivatives have been investigated. While specific studies on the antimycobacterial activity of 3-nitro-1H-pyrazolo[3,4-c]pyridine are limited, related nitro-containing compounds have shown promise. nih.gov For example, nitrofuran-based prodrugs have been identified as potent inhibitors of Mycobacterium tuberculosis growth. nih.gov

In terms of broader antimicrobial activity, some pyrazolo[3,4-c]pyridine derivatives have exhibited slight activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. researchgate.net However, they did not show significant antifungal activity against Candida species. researchgate.net Other related heterocyclic systems, such as pyrazoline and hydrazone derivatives, have demonstrated moderate antimicrobial and antifungal activities. turkjps.org

Activities within the Nervous System

The pyrazolopyridine core is a recognized pharmacophore in the development of agents targeting the central nervous system (CNS).

Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have demonstrated notable analgesic and sedative effects. For instance, a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, LASSBio-873, has been identified as a potent analgesic, sedative, and hypnotic agent. nih.gov In mouse models, LASSBio-873 significantly reduced locomotor activity and decreased nociceptive behavior in the formalin test, indicating its potential for pain management. nih.gov The sedative and antinociceptive effects of this compound are believed to be mediated through the activation of muscarinic receptors. nih.gov

Similarly, studies on pyrazolo[3,4-c]pyrazole (B14755706) derivatives, which share a fused pyrazole ring system, have also reported significant analgesic and anti-inflammatory activities. globalresearchonline.net

The pyrazolo[3,4-c]pyridine scaffold has not been extensively reported in the context of GPR119 agonism. However, the isomeric 1H-pyrazolo[3,4-b]pyridine core has been successfully utilized in the design of potent GPR119 agonists. GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes. Agonism of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

Antidiabetic Activities

The potential for pyrazolopyridine derivatives as antidiabetic agents extends beyond GPR119 agonism. Research has explored their activity as inhibitors of α-amylase and as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK).

Pyrazolo[3,4-b]pyridine hydrazide and hydrazone derivatives have been synthesized and shown to exhibit significant in-vitro α-amylase inhibitory activity, a key mechanism for controlling postprandial hyperglycemia. acs.org Furthermore, a series of pyrazolo[3,4-b]pyridine derivatives have been identified as activators of AMPK, a crucial regulator of cellular energy homeostasis. nih.gov Activation of AMPK can lead to a reduction in blood glucose levels, making these compounds promising candidates for the development of new antidiabetic drugs. nih.govnih.gov A 1973 study also highlighted the potential of pyrazolo[3,4-b]pyridines as hypoglycemic agents, noting their ability to inhibit phosphodiesterase. acs.orgnih.gov

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of pyrazolopyridine scaffolds is an area of active investigation. A 2024 study identified a series of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators. nih.gov These compounds exhibited vasoprotective and anti-inflammatory activities, suggesting a potential therapeutic application in inflammatory conditions.

Isomeric and related heterocyclic systems have also shown promise. Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Some of these compounds demonstrated potent dual inhibition of COX-2 and 5-LOX, as well as inhibition of nitric oxide (NO) release, highlighting their multi-faceted anti-inflammatory profile. nih.gov Additionally, N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines have been synthesized and shown to possess anti-inflammatory activity in animal models of edema. nih.gov

The immunomodulatory activity of this class of compounds is exemplified by the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov TBK1 is a key kinase in innate immunity signaling pathways, and its inhibition represents a therapeutic strategy for autoimmune diseases and certain cancers.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies on this compound are not available, research on related pyrazolopyridine isomers provides valuable insights into the impact of substituent patterns on biological activity.

For antidiabetic activity , in the context of pyrazolo[3,4-b]pyridine-based AMPK activators, it was found that an unsubstituted pyrazole N-H and a para-substitution on a diphenyl group were crucial for potent activation. nih.gov Molecular modeling suggested that these features facilitate key hydrogen bond interactions within the kinase domain of AMPK. nih.gov

In the realm of anti-inflammatory agents, for pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids, the nature and position of substituents on the terminal phenyl ring significantly influenced their COX-2 and 5-LOX inhibitory activity. nih.gov For instance, compounds with a 4-fluorophenyl or 4-chlorophenyl substituent on the oxadiazole ring displayed potent and selective COX-2 inhibition. nih.gov

For nervous system targets , SAR studies of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction revealed that the introduction of naphthalene (B1677914) moieties significantly enhanced inhibitory potency compared to phenyl substituents. nih.gov

Molecular Basis for Target Recognition and Binding

The pyrazolopyridine core, due to its structural similarity to purine, is a versatile scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets, including protein-protein interfaces and kinase enzymes. rsc.org The specific binding mode is highly dependent on the target protein and the substitution pattern on the heterocyclic core.

Interactions with Protein-Protein Interfaces (PPIs): The Case of Pyrazolo[4,3-c]pyridine as PEX14-PEX5 Inhibitors

A notable example of pyrazolopyridine derivatives in action is their role as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), which is crucial for parasite viability in Trypanosoma. acs.org Structure-activity relationship (SAR) studies and molecular docking of pyrazolo[4,3-c]pyridine derivatives have provided detailed insights into their binding mechanism. acs.org

The central pyrazolo[4,3-c]pyridine scaffold of the hit compound was found to lie over Phe17 and Phe34 residues of the target protein, forming favorable π-π interactions. acs.org The docking studies suggested that substituents on the scaffold play a crucial role in occupying specific pockets on the protein surface. For instance, in one of the lead compounds, the phenyl residue addresses a tryptophan (Trp) pocket, while an indole (B1671886) moiety fills a phenylalanine (Phe) hotspot on the PEX14 surface. acs.org

The optimization of these inhibitors was guided by X-ray crystallography and NMR binding data. acs.org The crystallographic data of a derivative complexed with T. brucei PEX14 confirmed that an aromatic naphthalene system effectively filled the Trp hotspot. acs.org The combination of insights from different derivatives led to the design of hybrid molecules with superior activity. acs.org For example, merging two ligands where the orientation of the pyrazolo[4,3-c]pyridine central scaffold was identical resulted in a more potent PEX14-PEX5 PPI inhibitor. acs.org

The following table summarizes the activity of some initial pyrazolo[4,3-c]pyridine derivatives against the PEX14-PEX5 interaction.

CompoundDescriptionTargetAssayEC₅₀ (µM)Kᴅ (µM)
1 Pyrazolo[4,3-c]pyridine derivativeTbPEX14-PEX5AlphaScreen265163 (NMR)
1 Pyrazolo[4,3-c]pyridine derivativeTcPEX14-PEX5AlphaScreen539-
3 Derivative lacking N-1 substituentTbPEX14-PEX5AlphaScreen--
3 Derivative lacking N-1 substituentTcPEX14-PEX5AlphaScreen--

Data sourced from a study on PEX14-PEX5 PPI inhibitors. acs.org

Interactions with Kinase Enzymes: The Case of Pyrazolo[3,4-b]pyridine Inhibitors

The pyrazolo[3,4-b]pyridine isomer is a common scaffold for developing kinase inhibitors. nih.gov Molecular docking studies have revealed that these scaffolds typically bind within the ATP-binding site of kinases, forming key interactions with the hinge region. nih.govnih.gov

For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, a 1H-pyrazolo[3,4-b]pyridine derivative was identified as a potent lead. nih.gov Docking studies indicated that the pyrazole portion of the scaffold is well-suited to act as a hydrogen bond donor and acceptor. rsc.org In the case of TBK1 inhibitors, the N and NH of the pyrazole moiety were shown to form two crucial hydrogen bonds with the hinge region residues Glu87 and Cys89. nih.gov The substitution pattern on the scaffold further dictates the interactions with other regions of the binding pocket, such as the DFG motif and the solvent-exposed region. nih.gov

Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors for Tropomyosin receptor kinases (TRKs). The pyrazole part of the scaffold serves as a hydrogen bond center, while functionalization at other positions allows for optimization of potency and selectivity. rsc.org

Emerging Research Directions and Future Perspectives in 3 Nitro 1h Pyrazolo 3,4 C Pyridine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 3-nitro-1H-pyrazolo[3,4-c]pyridine and its derivatives will prioritize methods that are not only efficient but also environmentally benign. Current research on related pyrazolopyridine scaffolds points towards a move away from harsh reaction conditions and towards greener chemistry approaches. researchgate.net A significant area of development will be the use of novel catalysts and reaction media to improve yield, reduce waste, and simplify purification.

One promising direction is the application of amorphous carbon-supported sulfonic acid (AC-SO3H) as a low-cost, non-toxic, and reusable solid acid catalyst. nih.gov This approach has been successfully used to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature. nih.gov Adapting such catalysts for the cyclization reactions that form the this compound core could offer a sustainable alternative to traditional methods. Another key area is the development of cascade or one-pot reactions that minimize intermediate isolation steps. For instance, cascade 6-endo-dig cyclization reactions have been effectively used for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov Future work could explore similar strategies, potentially combining the introduction of the nitro group and the formation of the heterocyclic core in a single, streamlined process.

Synthetic Strategy Potential Catalyst/Reagent Key Advantages Reference
Solid Acid CatalysisAmorphous Carbon-Supported Sulfonic Acid (AC-SO3H)Mild room temperature conditions, reusability, low toxicity, operational simplicity. nih.gov
Cascade CyclizationSilver (Ag), Iodine (I2), N-Bromosuccinimide (NBS)High efficiency, wide substrate scope, good functional group tolerance, regional selectivity. nih.gov
Microwave-Assisted SynthesisN/ASignificantly reduced reaction times, improved yields, cleaner reactions. nih.gov
Multicomponent ReactionsAcetic Acid (as catalyst and solvent)High efficiency, easy purification, use of readily accessible starting materials. researchgate.net

Exploration of New Reactivity Modes and Functional Group Interconversions

The this compound scaffold possesses multiple sites amenable to functionalization, and future research will focus on unlocking new ways to selectively modify this core. The nitro group itself is a versatile chemical handle; beyond its role in modulating the electronic character of the ring, it can be reduced to a primary amine. mdpi.com This amino group can then serve as a key building block for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination, thereby enabling the introduction of diverse side chains.

Recent work on the vectorial functionalization of the parent 1H-pyrazolo[3,4-c]pyridine scaffold provides a clear roadmap for future exploration. researchgate.netrsc.org Researchers have demonstrated that different positions on the ring system can be selectively targeted. For example, the N-1 and N-2 positions can be accessed through controlled alkylation reactions, C-5 can be modified via palladium-catalyzed Buchwald-Hartwig amination, and C-7 can be functionalized through selective metalation followed by reaction with various electrophiles. researchgate.netrsc.org Applying these advanced organometallic techniques to the 3-nitro-substituted core will allow for precise, position-specific modifications. This will enable the systematic exploration of the chemical space around the scaffold, which is crucial for structure-activity relationship (SAR) studies.

Position Reaction Type Potential Reagents/Catalysts Resulting Functional Group Reference
C3-NO₂ReductionMetal nanoparticles, catalytic hydrogenationAmino (-NH₂) mdpi.com
N1 / N2Alkylation, MesylationAlkyl halides, Mesyl chlorideN-Alkyl, N-Sulfonyl researchgate.net
C5Buchwald-Hartwig AminationPd catalysts, various aminesSubstituted amines researchgate.netrsc.org
C7Metalation-SubstitutionTMPMgCl·LiCl, electrophiles (e.g., aldehydes, iodinating agents)Carbon-carbon bonds, halogens researchgate.netrsc.org
C3Tandem Borylation/Suzuki-MiyauraIridium catalysts, boronic acids/esters, Pd catalystsAryl/heteroaryl groups researchgate.net

Expansion of Biological Applications Beyond Current Scope

While the broader class of pyrazolopyridines has been extensively investigated for a range of biological activities, the specific therapeutic potential of this compound derivatives is largely uncharted territory. nih.govmdpi.com Existing research on related scaffolds has identified them as promising anticancer agents, kinase inhibitors, and central nervous system agents. nih.govnih.gov A key future direction will be to leverage this foundation to explore novel therapeutic targets and disease indications.

For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov This suggests that libraries based on the this compound core should be screened against a panel of kinases to identify new inhibitors with unique selectivity profiles. Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a validated target in oncology. rsc.orgsemanticscholar.org Given the structural similarities, exploring the potential of 3-nitro-1H-pyrazolo[3,4-c]pyridines as EGFR-TK inhibitors is a logical and promising path. Beyond cancer and inflammation, the scaffold's potential in other areas, such as neurodegenerative diseases, metabolic disorders, and infectious diseases, remains to be explored.

Current Target Class (Pyrazolopyridines) Example Target Potential New Target Classes for Exploration Reference
Kinase InhibitorsTBK1, EGFR-TK, c-SrcOther non-receptor tyrosine kinases, Cyclin-dependent kinases (CDKs), Janus kinases (JAKs) nih.govsemanticscholar.orgresearchgate.net
Anticancer AgentsVarious (e.g., colon, leukemia, melanoma cell lines)Anti-angiogenesis targets, Epigenetic targets (e.g., HDACs, methyltransferases) researchgate.netrsc.org
CNS AgentsAcetylcholinesteraseDopamine/serotonin receptors, GABA receptors, Glycogen synthase kinase 3 (GSK-3) researchgate.net
Antileishmanial AgentsN/ATargets in other neglected tropical diseases (e.g., Chagas disease, malaria) researchgate.net

Advanced Computational Methodologies for Rational Design and Discovery

The integration of computational chemistry is set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. openmedicinalchemistryjournal.com These in silico techniques allow for the rapid, cost-effective evaluation of virtual compounds, guiding synthetic efforts toward molecules with the highest probability of success. Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations will be indispensable. openmedicinalchemistryjournal.com

Molecular docking can be used to predict the binding mode of novel this compound derivatives within the active site of a biological target, such as a kinase. nih.gov This provides crucial insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive potency and selectivity. QSAR models can then be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, enabling the prediction of potency for yet-to-be-synthesized compounds. Virtual screening of large compound databases can identify new derivatives of the scaffold that are likely to bind to a specific target, while molecular dynamics simulations can provide a deeper understanding of the stability of the ligand-protein complex over time. openmedicinalchemistryjournal.com

Computational Tool Application in Drug Discovery Specific Goal for this compound Reference
Molecular DockingPredicts binding mode and affinity of a ligand to a receptor.To guide the design of substituents that maximize interactions with a target protein's active site. nih.govopenmedicinalchemistryjournal.com
Virtual Screening (VS)Computationally screens large libraries of compounds against a target.To identify novel derivatives from virtual libraries with predicted high affinity for new biological targets. openmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR)Correlates chemical structure with biological activity.To build predictive models for optimizing potency and other properties like absorption and metabolism. openmedicinalchemistryjournal.com
Molecular Dynamics (MD) SimulationsSimulates the motion of atoms and molecules over time.To assess the stability of the predicted binding mode and understand the dynamic nature of the interaction. openmedicinalchemistryjournal.com

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To fully exploit the potential of the this compound scaffold, future research will heavily rely on the integration of combinatorial chemistry and high-throughput screening (HTS). slideshare.netbenthamscience.com Combinatorial chemistry enables the rapid synthesis of large, systematically organized collections of compounds, known as libraries. umd.edu By applying the diverse functionalization reactions discussed previously (Section 7.2), a library of thousands of unique this compound derivatives can be generated.

This approach involves defining multiple points of diversity on the core scaffold and introducing a variety of building blocks at each point. For example, one could vary the substituent at the N-1 position, the C-5 position, and the group derived from the C-3 amino function (after reduction of the nitro group). HTS techniques then allow for the automated testing of this entire library against a panel of biological targets in a rapid and efficient manner. slideshare.netnih.gov This unbiased approach can quickly identify "hit" compounds with desired biological activity, which can then be selected for further optimization in a "hit-to-lead" campaign. slideshare.net This synergy between parallel synthesis and rapid screening dramatically accelerates the pace of drug discovery, allowing for a much broader exploration of the scaffold's biological potential than traditional methods would permit. eco-vector.com

Scaffold Position Diversity Element (R-group) Example Building Blocks
N-1R¹ (from Alkylation)Methyl, Ethyl, Benzyl (B1604629), Cyclopropylmethyl
C-3 (via -NH₂)R² (from Acylation)Acetyl, Benzoyl, Phenylacetyl, Thiophene-2-carbonyl
C-5R³ (from Amination)Morpholine, Piperidine, Aniline, 4-Fluoroaniline
C-7R⁴ (from Metalation/Coupling)Phenyl, Pyridyl, Thienyl, Methyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
3-nitro-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.